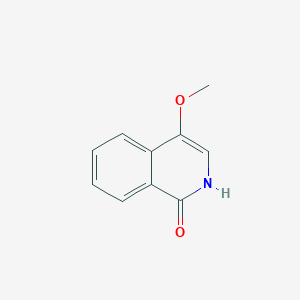
1(2H)-Isoquinolinone, 4-methoxy-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Tracers for Medical Imaging : This compound has been used in the synthesis of tracers like 3,4‐dihydro‐5‐[11C]methoxy‐1(2H)‐isoquinolinone, which is a potent poly (ADP-ribose) synthetase inhibitor. This tracer is developed for positron emission tomography to image excessive activation of poly(ADP-ribose) synthetase, a potential marker in certain diseases (Miyake et al., 2000).
Chemical Synthesis Methods : Research has been conducted on developing synthetic routes to access 4‐substituted 1(2H)‐isoquinolinones, highlighting its significance in chemical synthesis. These methods involve electrophilic trapping of di- and monolithium anions derived from related compounds (Sercel et al., 2007).
Anticancer Research : Several studies have explored the anticancer potential of derivatives of this compound. For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one and its derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, suggesting their utility as novel EGFR inhibitors (Kang et al., 2013).
Discovery of Novel Biological Compounds : The compound has been involved in the discovery of new alkaloids. For example, research on Menispermum dauricum led to the isolation of novel isoquinoline and isoindole alkaloids (Zhang et al., 2004).
Development of Fluorescent Labeling Reagents : It has been used in developing new fluorophores for biomedical analysis. A novel fluorophore with strong fluorescence in a wide pH range of aqueous media was developed, potentially useful for fluorescent labeling (Hirano et al., 2004).
Exploration of Isoquinolinone Alkaloids : The compound has also been a subject in the exploration of new isoquinolinone alkaloids. For example, an endophytic fungus from Nerium indicum was studied, leading to the isolation of a new isoquinolinone alkaloid (Ma et al., 2017).
Orientations Futures
While there is limited information on “1(2H)-Isoquinolinone, 4-methoxy-”, research on related compounds suggests potential future directions. For instance, the study of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones suggests potential for future use to control metastatic breast cancers .
Propriétés
IUPAC Name |
4-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-11-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVDKFBWYVGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



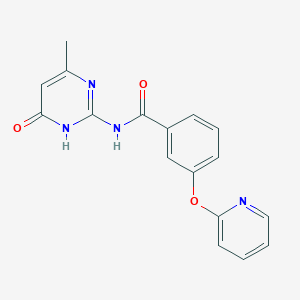
![Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate](/img/structure/B2477354.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2477359.png)
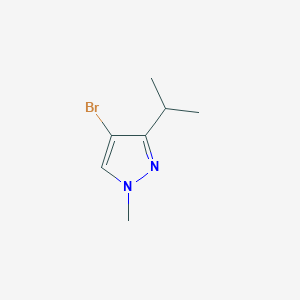


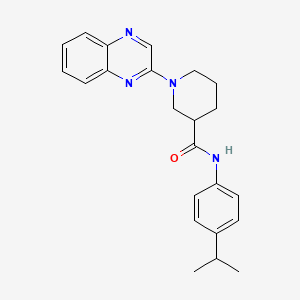
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2477367.png)
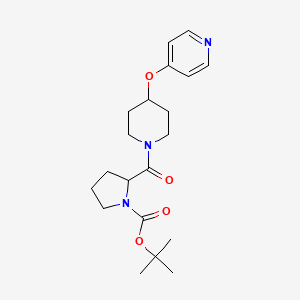
![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B2477370.png)
![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)
![1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2477372.png)
